![molecular formula C18H21N3O7S B12178425 N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B12178425.png)
N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a pyrrolidinone ring, a piperidine ring, and a sulfonyl group, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-hydroxysuccinimide with acetic anhydride to form N-acetyl-N-hydroxysuccinimide. This intermediate is then reacted with 4-aminophenylsulfonyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide is C18H26N4O5S, with a molecular weight of approximately 410.49 g/mol. Its structure includes a dioxopyrrolidine moiety, which is significant for its biological activity.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, certain substituted acetamides have shown efficacy in animal models of epilepsy, surpassing traditional anticonvulsants like phenobarbital in effectiveness (ED50 values) .
Anticancer Research
The compound's sulfonamide group is known to interact with various biological targets involved in cancer progression. Research indicates that sulfonamides can inhibit enzymes critical for tumor growth, making this compound a candidate for further investigation in anticancer therapies.
Case Study 1: Anticonvulsant Efficacy
A study on similar compounds demonstrated that modifications at the piperidine nitrogen significantly influenced anticonvulsant activity. The introduction of electron-withdrawing groups at specific positions enhanced the therapeutic index compared to existing treatments .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of related compounds revealed that the presence of the dioxopyrrolidine moiety is crucial for maintaining biological activity. Variations in substituents on the piperidine ring were shown to modulate both potency and selectivity against target enzymes .
Mechanism of Action
The mechanism of action of N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant and analgesic effects . The compound’s ability to modify lysine residues in proteins also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in biochemical research.
N-Succinimidyl acrylate: Another protein crosslinker with similar reactivity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl): A compound with related structural features and applications.
Uniqueness
N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .
Biological Activity
N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure
The compound can be described by the following structural formula:
Key Features:
- Core Structure: The compound features a piperidine ring substituted with a sulfonyl group and a phenyl moiety, linked to an acetamide functional group.
- Dioxopyrrolidine Unit: The presence of the 2,5-dioxopyrrolidin-1-yl moiety is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of 2,5-dioxopyrrolidine exhibit antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with similar scaffolds have been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine and dioxopyrrolidine units can lead to significant changes in potency and efficacy.
Key Findings from SAR Studies
- Piperidine Modifications: Alterations at the piperidine ring can influence binding affinity and selectivity towards target proteins.
- Dioxopyrrolidine Variants: Different substituents on the dioxopyrrolidine unit can enhance or reduce antimicrobial and anti-inflammatory activities.
- Sulfonamide Influence: The presence of a sulfonamide group has been linked to increased interaction with biological targets involved in inflammatory pathways .
Case Studies
A notable case study involved the evaluation of this compound as a potential therapeutic agent in murine models of inflammation. The compound demonstrated a significant reduction in inflammation markers when administered alongside established anti-inflammatory drugs, suggesting its potential as an adjunct therapy .
Properties
Molecular Formula |
C18H21N3O7S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H21N3O7S/c1-12(22)19-14-2-4-15(5-3-14)29(26,27)20-10-8-13(9-11-20)18(25)28-21-16(23)6-7-17(21)24/h2-5,13H,6-11H2,1H3,(H,19,22) |
InChI Key |
WXBSPDOODVWHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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